molecular formula C17H13N3S B5593037 5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole

5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole

Cat. No. B5593037
M. Wt: 291.4 g/mol
InChI Key: GXKHMKXWUKWGNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole involves various chemical reactions, including the use of ultrasound-assisted synthesis for thiadiazole derivatives incorporating the pyrazolone moiety, which improves the rates and yields under sonication compared to classical conditions (Abd El-Rahman, Saleh, & Mady, 2009). Another method involves ionic liquids for synthesizing related structures, providing an environmentally friendly and efficient procedure (Sudhan, Ahmed, Kiyani, & Mansoor, 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single crystal diffraction techniques, revealing that materials like isostructural thiazoles comprise two independent molecules in the asymmetric unit with specific orientations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, spectral techniques such as 1H NMR, 13C NMR, and X-ray diffraction have been employed to establish the conformation of similar compounds (Umamatheswari & Kabilan, 2009).

Chemical Reactions and Properties

The chemical reactions involving 5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole derivatives include condensation reactions with aromatic aldehydes leading to various functionalized compounds (Joshi, Pathak, & Garg, 1980). These reactions showcase the compound's reactivity and potential for forming diverse chemical structures.

Physical Properties Analysis

The physical properties of related compounds have been explored through different experimental and computational studies. For example, properties such as solubility, melting point, and crystal structure are determined to understand the compound's behavior in different environments (Kerru et al., 2019).

Chemical Properties Analysis

Chemical properties, such as reactivity with various reagents, stability under different conditions, and interaction with other molecules, have been investigated to understand the compound's utility and limitations. The formation of pyrazol-1,3,4-thiadiazoles through cycloaddition reactions highlights the compound's versatility and potential for creating new chemical entities (Esseffar et al., 2009).

Scientific Research Applications

Ultrasound Assisted Synthesis

Ultrasound-assisted synthesis techniques have been applied to generate novel substituted 1,3,4-thiadiazole derivatives, showcasing improvements in reaction rates and yields compared to classical conditions. This method highlights the potential for efficient synthesis of compounds related to 5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole for various applications (Abd El-Rahman, Saleh, & Mady, 2009).

Antimicrobial Agents

Compounds synthesized from chalcone derivatives of thiadiazolyl-thiazolidin-4-one have shown promising antimicrobial and anti-tubercular activities. This research underscores the potential of 5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole derivatives as valuable antimicrobial agents (Seelam & Shrivastava, 2016).

Molecular Dynamic Simulations

Vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have been conducted on N′-diphenylmethylidene derivatives. These studies contribute to understanding the industrial and biological importance of pyrazole derivatives, providing insights into their stability, reactivity, and potential inhibition mechanisms (Pillai et al., 2017).

Cycloaddition Reactions

Research on cycloaddition reactions to pyrazolo[1,5-c]thiazoles has provided valuable information on the reactivity of these compounds. Understanding their behavior in reactions can lead to the development of new synthetic pathways for the creation of structurally diverse molecules (Sutcliffe et al., 2000).

Cytogenetic and Oxidative Alterations

Studies have been conducted on the cytogenetic and oxidative effects of 3,5-diphenyl-1H-pyrazole derivatives on human peripheral blood cells. Such research is crucial for evaluating the safety and potential therapeutic applications of these compounds (Akbas et al., 2017).

properties

IUPAC Name

5-methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-12-18-16-15(13-8-4-2-5-9-13)19-20(17(16)21-12)14-10-6-3-7-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHMKXWUKWGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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